molecular formula C17H26N2O3 B2470404 (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-89-3

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2470404
CAS No.: 1286207-89-3
M. Wt: 306.406
InChI Key: LPVBYHCXGAADHA-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring, a methoxybenzyl group, and a tert-butyl carbamate moiety. This compound is of interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBYHCXGAADHA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Carbamate Formation: The tert-butyl carbamate moiety is introduced through a reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the benzyl group to a ketone or carboxylic acid derivative. For example:

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamateKMnO4(S)-tert-Butyl 1-(3-methoxybenzoyl)pyrrolidin-3-ylcarbamate\text{(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate} \xrightarrow{\text{KMnO}_4} \text{(S)-tert-Butyl 1-(3-methoxybenzoyl)pyrrolidin-3-ylcarbamate}

Key Conditions :

  • Solvent: Water or acetone

  • Temperature: 0–25°C

  • Yield: Moderate (50–70%) depending on reaction time.

Reduction Reactions

The carbamate moiety can be reduced to form secondary amines. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group without affecting the methoxybenzyl substituent:

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamateLiAlH4(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine}

Typical Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Temperature: Reflux (40–66°C)

  • Yield: 60–85%.

Substitution Reactions

The tert-butyl carbamate group participates in nucleophilic substitutions. For instance, deprotection with trifluoroacetic acid (TFA) yields a free amine, enabling further functionalization :

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamateTFA(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine+CO2+t-BuOH\text{this compound} \xrightarrow{\text{TFA}} \text{(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine} + \text{CO}_2 + \text{t-BuOH}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (20–25°C)

  • Yield: >90% .

Hydrolysis Reactions

Acidic hydrolysis cleaves the carbamate group, producing pyrrolidine derivatives. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol facilitates this transformation:

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamateHCl, H2O/EtOH(S)-1-(3-Methoxybenzyl)pyrrolidin-3-ol\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O/EtOH}} \text{(S)-1-(3-Methoxybenzyl)pyrrolidin-3-ol}

Conditions :

  • Temperature: 60–80°C

  • Yield: 70–80%.

Comparative Reactivity

The stereochemistry (S-configuration) influences reaction outcomes. For example, oxidation rates differ between enantiomers due to steric effects, with the (S)-form showing marginally faster kinetics in benzyl group oxidation .

Scientific Research Applications

Chemistry

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic use.
  • Receptor Binding : Studies have shown that it may interact with neurotransmitter receptors, influencing central nervous system functions. This interaction is particularly relevant in the context of neuropharmacology.

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurodegenerative diseases and other CNS disorders.
  • Case Study Example : A study demonstrated that derivatives of this compound showed promising results in preclinical models for conditions like anxiety and depression, highlighting its potential as a therapeutic agent.

Industry

In industrial applications, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties could lead to innovations in material science and chemical manufacturing processes.

The biological activity of this compound is primarily attributed to its interaction with:

  • Enzymes : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism.
  • Receptors : The compound has shown potential in binding to receptors associated with mood regulation and cognitive functions.

Data Tables

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for complex synthesisEnables the development of novel compounds
BiologyEnzyme inhibition, receptor bindingPotential modulation of CNS pathways
MedicineDrug development for CNS disordersPromising preclinical results in anxiety treatment
IndustrySpecialty chemicals productionInnovations in material science

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral nature, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.40 g/mol
  • CAS Number : 1286207-69-9
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxybenzyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. The compound has shown promise in modulating neurotransmitter systems, particularly those related to the central nervous system (CNS).

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, this compound was tested against various bacterial strains, showing notable inhibitory effects:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1225
Escherichia coli1420
Pseudomonas aeruginosa1130
Candida albicans1015

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxic Activity

The cytotoxic potential of this compound was assessed using various cancer cell lines. The compound exhibited varying levels of cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)18.5
MCF-7 (breast cancer)22.0
A549 (lung cancer)15.0

The findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further exploration in anticancer research .

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
  • Analgesic Properties : Research indicated that this compound might possess analgesic properties by modulating pain pathways in the CNS, potentially offering a new avenue for pain management therapies.
  • Anti-inflammatory Activity : Inflammation models demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels, suggesting its potential application in treating inflammatory diseases .

Q & A

Q. What are the key steps and critical reaction conditions in synthesizing (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate?

The synthesis involves:

  • Pyrrolidine ring formation : Typically via cyclization of γ-aminobutyraldehyde derivatives or reductive amination.
  • Substituent introduction : The 3-methoxybenzyl group is introduced via alkylation or nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar) using solvents like THF or DCM .
  • Carbamate protection : The tert-butyl carbamate moiety is added using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., NaHCO₃) . Critical conditions include maintaining low temperatures (0–5°C) during sensitive steps and optimizing catalyst use (e.g., Pd catalysts for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and stereochemistry?

  • NMR : ¹H and ¹³C NMR confirm substituent positions, with methoxy protons resonating at ~3.7–3.8 ppm and pyrrolidine ring protons showing distinct splitting patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and 3D conformation, critical for understanding binding interactions .
  • Chiral HPLC or polarimetry : Validates enantiopurity (>99% ee) by comparing retention times or optical rotation against standards .

Q. What biological targets or pathways are associated with this compound?

  • Enzyme inhibition : The carbamate group stabilizes interactions with serine hydrolases or proteases, while the 3-methoxybenzyl moiety may modulate receptor binding (e.g., GPCRs or neurotransmitter transporters) .
  • Neuropharmacology : Structural analogs show affinity for dopamine/norepinephrine transporters, suggesting potential CNS applications .

Advanced Research Questions

Q. How do steric and electronic properties of the 3-methoxybenzyl group influence binding to biological targets?

  • Steric effects : The methoxy group's para position reduces steric hindrance compared to ortho-substituted analogs, enhancing fit into hydrophobic enzyme pockets .
  • Electronic effects : Methoxy’s electron-donating nature increases electron density on the benzyl ring, improving π-π stacking with aromatic residues in target proteins (e.g., tyrosine in active sites) .
  • Modeling : Molecular dynamics simulations (e.g., using AutoDock Vina) quantify binding energies and predict substituent effects .

Q. What experimental strategies resolve enantiomeric impurities during synthesis?

  • Chiral auxiliaries : Use (S)-proline derivatives to enforce stereoselectivity during pyrrolidine ring formation .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .
  • Crystallization-induced asymmetric transformation (CIAT) : Enhances enantiopurity via selective crystallization under controlled conditions .

Q. How does the 3-methoxy substituent impact biological activity compared to halogenated analogs (e.g., bromo or chloro derivatives)?

  • Activity trends : Methoxy-substituted analogs generally exhibit higher metabolic stability than bromo derivatives (e.g., t₁/₂ increased by 2–3× in liver microsomes) due to reduced oxidative dehalogenation .
  • Binding affinity : Bromo analogs show stronger enzyme inhibition (IC₅₀ ~50 nM vs. 120 nM for methoxy) but higher cytotoxicity (CC₅₀ <10 µM vs. >50 µM) .
  • SAR studies : Systematic substitution (e.g., 3-F, 3-Cl, 3-OCH₃) reveals methoxy optimizes balance between potency and safety .

Methodological Notes

  • Contradictions in data : Discrepancies in reported IC₅₀ values (e.g., 50–200 nM for similar targets) may arise from assay conditions (e.g., buffer pH, cofactors) .
  • Advanced synthesis : Continuous flow systems improve yield (>85%) and reduce racemization in industrial-scale production .
  • Biological assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for precise quantification of target engagement in vitro .

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